

# A Comprehensive Technical Guide to 2-Methylhexan-2-ol

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## Compound of Interest

Compound Name: 2-Methylhexan-2-ol

Cat. No.: B1585243

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## Introduction

**2-Methylhexan-2-ol** is a tertiary alcohol that serves as a valuable building block in organic synthesis and as a solvent in various applications. Its structure, featuring a hydroxyl group on a tertiary carbon, imparts specific chemical properties that are of interest in synthetic chemistry. This technical guide provides an in-depth overview of **2-Methylhexan-2-ol**, including its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and purification, and its applications in chemical reactions.

## Chemical Identity and Synonyms

The unambiguous identification of a chemical compound is crucial for scientific communication and safety. The standard nomenclature for this compound is defined by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: **2-methylhexan-2-ol**<sup>[1][2]</sup>

Beyond its systematic name, **2-Methylhexan-2-ol** is known by several synonyms in commercial and laboratory contexts. These are listed to aid in the comprehensive identification of the substance.

Synonym	Reference
2-Methyl-2-hexanol	<a href="#">[1]</a> <a href="#">[2]</a>
Butyldimethylcarbinol	<a href="#">[1]</a> <a href="#">[2]</a>
tert-Heptyl alcohol	<a href="#">[1]</a>
1,1-Dimethyl-1-pentanol	<a href="#">[1]</a>
2-Methyl-2-hydroxyhexane	<a href="#">[1]</a>
n-Butyl dimethyl carbinol	<a href="#">[1]</a>

## Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is essential for its application in research and development. The following tables summarize the key quantitative data for **2-Methylhexan-2-ol**.

### Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>16</sub> O	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	116.20 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Colorless liquid	<a href="#">[2]</a>
Density	0.812 g/mL at 25 °C	<a href="#">[3]</a>
Boiling Point	141-142 °C	<a href="#">[3]</a>
Melting Point	-76 °C (estimate)	<a href="#">[3]</a>
Flash Point	41 °C (105.8 °F) - closed cup	<a href="#">[1]</a>
Water Solubility	Insoluble	<a href="#">[3]</a>
Refractive Index (n <sub>20/D</sub> )	1.417	<a href="#">[3]</a>

### Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds.

### 3.2.1 $^1\text{H}$ NMR Spectroscopy

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~1.35	m	4H	-CH <sub>2</sub> -CH <sub>2</sub> -
~1.15	s	6H	2 x -CH <sub>3</sub> (at C2)
~0.9	t	3H	-CH <sub>3</sub> (terminal)
~1.3	s	1H	-OH

### 3.2.2 $^{13}\text{C}$ NMR Spectroscopy

Chemical Shift ( $\delta$ ) ppm	Assignment
~70.8	C2 (quaternary)
~44.0	-CH <sub>2</sub> -
~29.2	-CH <sub>3</sub> (at C2)
~26.2	-CH <sub>2</sub> -
~23.4	-CH <sub>2</sub> -
~14.2	-CH <sub>3</sub> (terminal)

### 3.2.3 Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong, Broad	O-H Stretch
~2960	Strong	C-H Stretch (sp <sup>3</sup> )
~1375	Medium	C-H Bend
~1150	Strong	C-O Stretch

### 3.2.4 Mass Spectrometry (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
101	10	[M-CH <sub>3</sub> ] <sup>+</sup>
87	30	[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
59	100	[C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup>
43	40	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

### Synthesis of 2-Methylhexan-2-ol via Grignard Reaction

The most common and effective method for the synthesis of **2-Methylhexan-2-ol** is the Grignard reaction. This involves the reaction of an organomagnesium halide (Grignard reagent) with a ketone.<sup>[4]</sup>

Reaction Scheme:  $\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{MgBr} + (\text{CH}_3)_2\text{CO} \rightarrow (\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2)(\text{CH}_3)_2\text{COMgBr}$   
 $(\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2)(\text{CH}_3)_2\text{COMgBr} + \text{H}_3\text{O}^+ \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2(\text{CH}_3)_2\text{COH} + \text{Mg}(\text{OH})\text{Br}$

#### 4.1.1 Materials and Reagents

- Magnesium turnings
- Iodine crystal (as initiator)
- n-Butyl bromide

- Anhydrous diethyl ether
- Anhydrous acetone
- 10% Hydrochloric acid or 15% Sulfuric acid
- Anhydrous potassium carbonate or anhydrous calcium sulfate
- Crushed ice

#### 4.1.2 Detailed Methodology

- Preparation of the Grignard Reagent (n-Butylmagnesium Bromide):
  - All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere to exclude moisture.
  - In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.0 eq) and a small crystal of iodine.
  - Add a small amount of anhydrous diethyl ether to cover the magnesium.
  - In the dropping funnel, place a solution of n-butyl bromide (1.0 eq) in anhydrous diethyl ether.
  - Add a small portion of the n-butyl bromide solution to the flask. The reaction is initiated, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. Gentle warming may be required to start the reaction.
  - Once initiated, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.
  - After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.<sup>[5]</sup>
- Reaction with Acetone:
  - Cool the flask containing the Grignard reagent in an ice bath.

- Add a solution of anhydrous acetone (1.0 eq) in anhydrous diethyl ether to the dropping funnel.
- Add the acetone solution dropwise to the stirred Grignard reagent. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
- After the addition is complete, allow the reaction mixture to stir at room temperature for at least 30 minutes.<sup>[1]</sup>
- Work-up and Isolation:
  - Pour the reaction mixture slowly onto a beaker of crushed ice.
  - Add 10% hydrochloric acid or 15% sulfuric acid dropwise with stirring to dissolve the precipitated magnesium salts.
  - Transfer the mixture to a separatory funnel. Separate the ether layer.
  - Extract the aqueous layer with two portions of diethyl ether.
  - Combine all the ether extracts and wash them sequentially with water, 5% sodium bicarbonate solution, and finally with brine.
  - Dry the ether layer over anhydrous potassium carbonate or anhydrous calcium sulfate.
  - Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

#### 4.1.3 Purification

The crude **2-Methylhexan-2-ol** is purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 141-142 °C.

## Application in Esterification Reactions

Tertiary alcohols like **2-Methylhexan-2-ol** are generally poor nucleophiles and are sterically hindered, making them less reactive in traditional Fischer esterification. However, they can be used in the preparation of certain esters under specific conditions.

#### 4.2.1 Synthesis of Esterified Phenols

While detailed protocols for the use of **2-Methylhexan-2-ol** in the synthesis of esterified phenols are not widely available, a general approach would involve the activation of the carboxylic acid, for instance, by converting it to an acyl chloride or using a coupling agent, to overcome the low reactivity of the tertiary alcohol.

#### 4.2.2 Lipase-Catalyzed Esterification

Enzymatic catalysis can offer a milder and more selective alternative for the esterification of sterically hindered alcohols. Lipases are commonly used for this purpose.

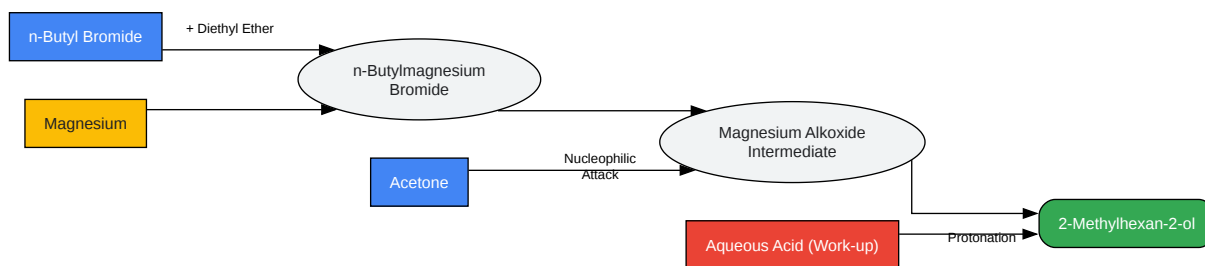
General Protocol for Lipase-Catalyzed Esterification:

- Reaction Setup:
  - In a suitable flask, dissolve **2-Methylhexan-2-ol** (1.0 eq) and the desired carboxylic acid (1.0-1.5 eq) in a non-polar organic solvent (e.g., hexane, toluene).
  - Add an immobilized lipase (e.g., Novozym 435). The amount of enzyme will depend on its activity and should be optimized.
  - Add molecular sieves to remove the water produced during the reaction, which helps to drive the equilibrium towards the product.
- Reaction Conditions:
  - The reaction is typically carried out at a controlled temperature (e.g., 40-60 °C) with constant stirring.
  - Monitor the progress of the reaction by techniques such as TLC or GC.
- Work-up and Purification:
  - Once the reaction is complete, filter off the immobilized enzyme (which can often be reused) and the molecular sieves.
  - Remove the solvent under reduced pressure.

- The resulting crude ester can be purified by column chromatography or distillation.

## Visualizations

### Logical Relationship in Grignard Synthesis

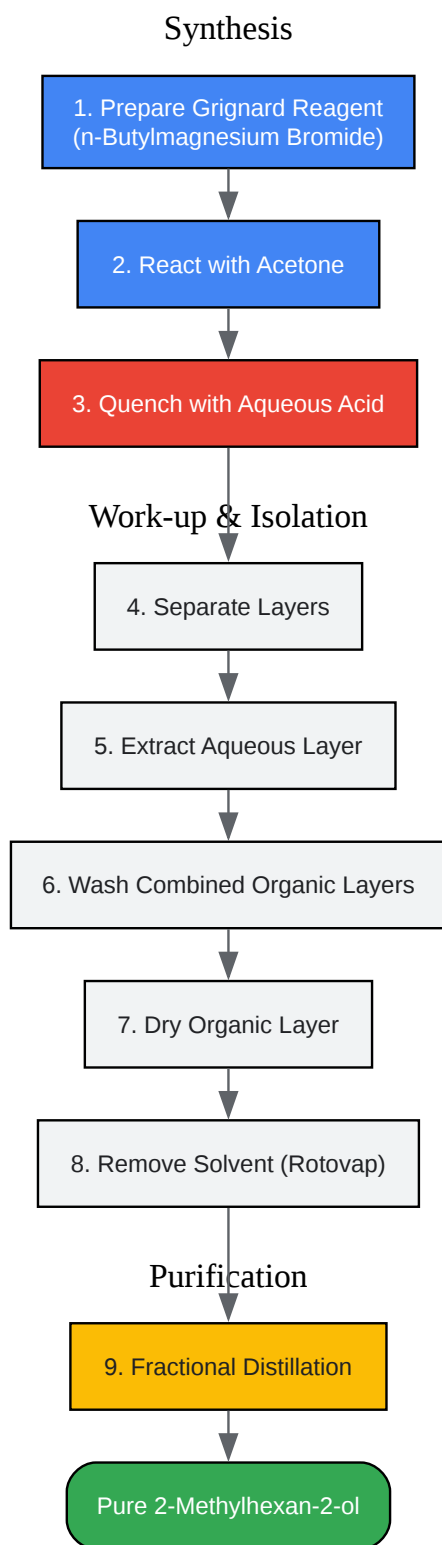


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Caption: Logical flow of the Grignard synthesis of **2-Methylhexan-2-ol**.

## Experimental Workflow for Synthesis and Purification





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Caption: Step-by-step workflow for the synthesis and purification.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Methylhexan-2-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585243#iupac-name-and-synonyms-for-2-methylhexan-2-ol]

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